molecular formula C18H24Cl2N2S B6602259 N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride CAS No. 2172212-69-8

N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride

Cat. No.: B6602259
CAS No.: 2172212-69-8
M. Wt: 371.4 g/mol
InChI Key: LPBZYGKPLJCUEZ-UHFFFAOYSA-N
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Description

N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride is a synthetic organic compound with the molecular formula C₁₈H₂₄Cl₂N₂S and a molecular weight of 371.38 g/mol . Its structure features:

  • A central aniline (benzeneamine) backbone.
  • A 2-[(2,4-dimethylphenyl)sulfanyl] substituent at the 2-position of the aniline ring, introducing a sulfur-linked aromatic group.
  • A 2-[(2-chloroethyl)amino]ethyl side chain at the nitrogen of the aniline, providing a chloroethylamine moiety.
  • A hydrochloride salt form, enhancing solubility and stability.

This compound is cataloged under CAS number EN300-755502 and is primarily utilized as a building block in medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-(2-chloroethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2S.ClH/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)21-12-11-20-10-9-19;/h3-8,13,20-21H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBZYGKPLJCUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2NCCNCCCl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including chloroethylamine derivatives , sulfanyl-linked aromatics , and aniline-based salts . Below is a detailed comparison with structurally or functionally related compounds:

Chloroethylamine-Containing Derivatives
Compound Name Structure Molecular Formula Key Features Biological Activity
Target Compound Aniline core with chloroethylaminoethyl and 2,4-dimethylphenylsulfanyl groups C₁₈H₂₄Cl₂N₂S Hydrochloride salt; sulfur-aromatic linkage Not reported, but structural analogs show antimicrobial activity
2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (5a–c) Thiopyrimidinone core with pyrrolidinylethylthio group C₁₁H₁₆N₄OS Pyrimidinone backbone; tested against Gram-positive bacteria Active against Staphylococcus aureus and Bacillus subtilis (MIC: 4–16 µg/mL)
Bis{2-[(2-chloroethyl)thio]ethyl} ether Ether-linked bis(chloroethylthioethyl) groups C₈H₁₆Cl₂OS₂ Dual chloroethylthio motifs; Schedule 1A04 chemical Not explicitly reported, but chloroethyl groups suggest alkylating potential

Key Differences :

  • The target compound’s aniline core distinguishes it from pyrimidinone derivatives (e.g., 5a–c), which exhibit direct antimicrobial activity. The aniline scaffold may alter pharmacokinetics or target specificity.
  • Compared to bis(chloroethylthioethyl) ether , the target compound’s monofunctional chloroethyl group and aromatic sulfanyl substituent likely reduce cross-linking reactivity, a common mechanism in alkylating agents.
Sulfanyl-Linked Aromatic Compounds
Compound Name Structure Molecular Formula Key Features Biological Activity
Target Compound 2,4-Dimethylphenylsulfanyl-aniline derivative C₁₈H₂₄Cl₂N₂S Hydrophobic 2,4-dimethylphenyl group; charged hydrochloride salt Potential membrane-targeting activity (inferred from lipophilicity)
N-(2-Thienylmethylene)-2-(2-{[2-(2-thienylmethyleneamino)phenyl]sulfanyl}ethylsulfanyl)aniline Bis-thienylmethyleneaniline with dual sulfanyl groups C₂₄H₂₀N₂S₃ Thiophene moieties; conjugated Schiff base Not reported, but thiophene groups may enhance photostability
2-(2-Aminoethyl)aniline dihydrochloride Aniline with ethylenediamine side chain C₈H₁₃N₂Cl₂ Simple dihydrochloride salt; primary amine groups Intermediate in dye or polymer synthesis; no reported bioactivity

Key Differences :

  • The 2,4-dimethylphenylsulfanyl group in the target compound increases steric bulk and lipophilicity compared to simpler sulfanyl-aniline derivatives (e.g., 2-(2-aminoethyl)aniline dihydrochloride) .
  • Unlike the thiophene-containing analog , the target compound lacks π-conjugated systems, which may limit its optical or electronic applications.

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